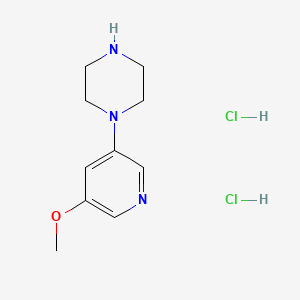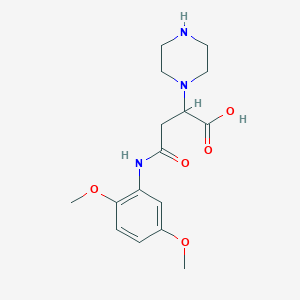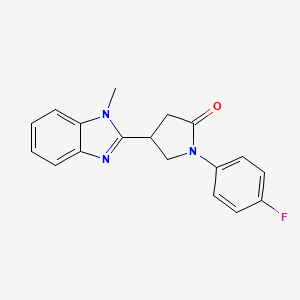
(1-(6-((3-Methoxyphenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-(6-((3-Methoxyphenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a complex organic molecule. It has been found to potently inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The molecule contains a pyridazin-3-yl group, a piperidin-4-yl group, a piperazin-1-yl group, and a methoxyphenyl group . The exact structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 501.6 g/mol . It has a topological polar surface area of 80.8 Ų and a complexity of 712 . The compound is canonicalized .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of novel compounds with pyridazinone and piperazine structures involves various chemical reactions to explore their potential biomedical applications. For instance, the novel syntheses of 5-Aminothieno(2,3-c)pyridazine and related derivatives demonstrate the versatile approaches to creating compounds that could be further explored for their biological activities (Gaby et al., 2003). Another study focuses on the synthesis and antimicrobial activity of new pyridine derivatives, indicating the potential of these compounds in addressing microbial resistance (Patel et al., 2011).
Biological Activity and Applications
The structural and electronic properties of anticonvulsant drugs, including compounds with piperidine and pyridazine structures, have been investigated to understand their mechanisms of action and potential therapeutic applications (Georges et al., 1989). Furthermore, the discovery of potent antagonists of NPBWR1 (GPR7) highlights the ongoing research into novel compounds for therapeutic targets, showcasing the importance of structural modifications in enhancing biological activity (Romero et al., 2012).
Safety and Toxicity Studies
While the request excludes information related to side effects, it's important to note that comprehensive studies, including those on metabolism, excretion, and pharmacokinetics, are crucial for understanding the safety profile of these compounds. For example, the metabolism and pharmacokinetics of a dipeptidyl peptidase inhibitor in rat, dog, and human studies provide insights into its elimination and potential metabolic pathways (Sharma et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
[1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2S/c1-34-21-5-4-6-22(19-21)35-25-9-8-24(28-29-25)30-13-10-20(11-14-30)26(33)32-17-15-31(16-18-32)23-7-2-3-12-27-23/h2-9,12,19-20H,10-11,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJYSXWHRCWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-((3-Methoxyphenyl)thio)pyridazin-3-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)

![2-benzamido-N-(6-chlorobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2520303.png)
![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)


